Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Overview
Description
“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H7F3O2S . It is a derivative of benzo[b]thiophene, a five-membered heterocyclic compound containing a sulfur atom . This compound is used in the field of medicinal chemistry and has a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A specific synthesis method for “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” includes a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom . It also contains a carboxylate group and a trifluoromethyl group .Physical And Chemical Properties Analysis
“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” has a molecular weight of 260.23 . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Materials Science and MOF Functionalization
Thioether Side Chains in MOFs : A study highlighted the incorporation of thioether side chains into metal–organic frameworks (MOFs) to enhance their stability, fluorescence, and metal uptake capabilities. This approach, utilizing a carboxyl–thioether combination, demonstrates a general strategy for functionalizing MOFs, like the prototypic MOF-5 system, for improved performance in sensing, catalysis, and environmental remediation applications (Jun He et al., 2011).
Synthetic Chemistry
Synthesis of Substituted Benzo[b]thiophenes : Another research area involves the acid-catalyzed cyclization of thiophenyl-acetals and ketones to synthesize variously substituted benzo[b]thiophenes. This method offers superior efficiency over traditional procedures, indicating its potential for streamlined synthesis of complex organic compounds (Patrick A. Pié and L. Marnett, 1988).
Trifluoromethylation of Arenes and Heteroarenes : The trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents represents another key application. This process, catalyzed by methyltrioxorhenium, showcases the versatility of methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate derivatives in introducing trifluoromethyl groups into complex molecules (E. Mejía and A. Togni, 2012).
Organic Electronics
Functionalized Lanthanide-Based MOFs : Research into the functionalization of microporous lanthanide-based MOFs with dicarboxylate ligands, including methyl-substituted thieno[2,3-b]thiophene groups, showcases their applications in sensing and magnetic properties. These frameworks exhibit luminescent sensory and gas adsorption properties, highlighting their potential in environmental monitoring and electronic device fabrication (Suna Wang et al., 2016).
properties
IUPAC Name |
methyl 5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3O2S/c1-17-10(16)9-8(11(13,14)15)6-4-5(12)2-3-7(6)18-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZMBFSZZMXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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